![molecular formula C22H21NO6S B11157346 N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine](/img/structure/B11157346.png)
N-{[(2-oxo-4-phenyl-2H-chromen-7-yl)oxy]acetyl}-L-methionine
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Overview
Description
4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID is a complex organic compound that features a combination of functional groups, including a chromenyl moiety, an amide linkage, and a butanoic acid backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID typically involves multiple steps:
Formation of the Chromenyl Moiety: The chromenyl group can be synthesized through the cyclization of appropriate precursors under acidic or basic conditions.
Amide Bond Formation: The chromenyl derivative is then reacted with an appropriate amine to form the amide bond.
Introduction of the Butanoic Acid Backbone:
Industrial Production Methods: Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic ring in the chromenyl moiety can undergo electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution can be facilitated by reagents like bromine or nitric acid under acidic conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated aromatic compounds.
Chemistry:
Synthesis of Derivatives:
Biology:
Enzyme Inhibition: Due to its structural complexity, the compound may act as an inhibitor for certain enzymes, making it a candidate for biochemical studies.
Medicine:
Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.
Industry:
Material Science: The compound can be explored for its properties in creating new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID involves its interaction with molecular targets such as enzymes or receptors. The chromenyl moiety may facilitate binding to specific sites, while the amide and butanoic acid groups can interact with other functional groups in the target molecule. This interaction can lead to inhibition or activation of the target, affecting various biochemical pathways.
Comparison with Similar Compounds
- 4-Methylsulfanyl-2-oxo-butanoic acid
- 2-Oxo-4-methylthiobutanoic acid
- 4-Methylthio-2-ketobutanoate
Comparison:
- Structural Differences: While similar compounds may share the methylsulfanyl and butanoic acid moieties, the presence of the chromenyl group in 4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID adds significant complexity and potential for unique interactions.
- Functional Properties: The unique combination of functional groups in this compound may result in distinct chemical reactivity and biological activity compared to its simpler counterparts.
This detailed overview provides a comprehensive understanding of 4-(METHYLSULFANYL)-2-{2-[(2-OXO-4-PHENYL-2H-CHROMEN-7-YL)OXY]ACETAMIDO}BUTANOIC ACID, highlighting its synthesis, reactions, applications, and uniqueness
Properties
Molecular Formula |
C22H21NO6S |
---|---|
Molecular Weight |
427.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[2-(2-oxo-4-phenylchromen-7-yl)oxyacetyl]amino]butanoic acid |
InChI |
InChI=1S/C22H21NO6S/c1-30-10-9-18(22(26)27)23-20(24)13-28-15-7-8-16-17(14-5-3-2-4-6-14)12-21(25)29-19(16)11-15/h2-8,11-12,18H,9-10,13H2,1H3,(H,23,24)(H,26,27)/t18-/m0/s1 |
InChI Key |
YWBXLSJSEFUEKN-SFHVURJKSA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)COC1=CC2=C(C=C1)C(=CC(=O)O2)C3=CC=CC=C3 |
Origin of Product |
United States |
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